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Compound of Interest

Compound Name: 4-CYANO-7-METHYLINDAN

Cat. No.: B015055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Cyano-7-methylindan is a valuable heterocyclic building block in organic synthesis, offering

a unique scaffold for the development of novel chemical entities with potential applications in

medicinal chemistry and materials science. This technical guide provides a comprehensive

overview of the synthesis, properties, and reactivity of 4-cyano-7-methylindan, with a focus on

its utility as a versatile intermediate for the construction of more complex molecular

architectures. Detailed experimental protocols for its preparation are presented, along with a

discussion of the strategic considerations for its functionalization.

Introduction
The indan scaffold, a bicyclic system consisting of a fused benzene and cyclopentane ring, is a

privileged structure in medicinal chemistry, appearing in numerous biologically active

compounds. The strategic incorporation of a cyano group and a methyl group onto this

framework, as in 4-cyano-7-methylindan, provides multiple points for diversification and

modulation of physicochemical properties. The electron-withdrawing nature of the nitrile group

can influence the reactivity of the aromatic ring and also serves as a versatile handle for a

variety of chemical transformations. This guide aims to provide a thorough understanding of the

synthesis and application of this important building block.
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Physicochemical Properties
A summary of the key physicochemical properties of the precursor, 7-methyl-1-indanone, is

provided in the table below. Data for 4-cyano-7-methylindan is not readily available in public

databases and would typically be determined experimentally upon synthesis.

Property
Value (for 7-Methyl-1-
indanone)

Reference

Molecular Formula C₁₀H₁₀O [1]

Molecular Weight 146.19 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Melting Point 52-56 °C [1]

Boiling Point 260.4 °C at 760 mmHg [1]

Density 1.113 g/cm³ [1]

Refractive Index 1.574 [1]

Synthesis of 4-Cyano-7-Methylindan
The synthesis of 4-cyano-7-methylindan can be achieved through a multi-step sequence

starting from readily available precursors. A logical synthetic strategy involves the initial

construction of the 7-methyl-1-indanone core, followed by the regioselective introduction of a

cyano group at the 4-position. Two primary routes for the introduction of the cyano functionality

are presented: via a Sandmeyer reaction from an amino precursor, or through a palladium-

catalyzed cyanation of a bromo-intermediate.

Synthetic Workflow
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Synthesis of 7-Methyl-1-indanone

Route A: Sandmeyer Reaction Route B: Palladium-Catalyzed Cyanation

3-(m-tolyl)propanoic acid

7-Methyl-1-indanone

Intramolecular
Friedel-Crafts Acylation

4-Nitro-7-methyl-1-indanone

Nitration

4-Bromo-7-methyl-1-indanone

Bromination

4-Amino-7-methyl-1-indanone

Reduction

4-Cyano-7-methyl-1-indanone

Sandmeyer Reaction

Pd-catalyzed
Cyanation

Click to download full resolution via product page

Caption: Synthetic routes to 4-Cyano-7-Methylindan.

Experimental Protocols
The synthesis of 7-methyl-1-indanone is typically achieved via an intramolecular Friedel-Crafts

acylation of 3-(m-tolyl)propanoic acid or its corresponding acid chloride. The methyl group on
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the aromatic ring is an ortho,para-director, and the acylating chain will preferentially cyclize to

the less sterically hindered ortho position, leading to the desired 7-methyl-1-indanone.

Protocol: Intramolecular Friedel-Crafts Acylation of 3-(m-tolyl)propanoic acid

Reagents and Solvents:

3-(m-tolyl)propanoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous Dichloromethane (DCM)

Aluminum chloride (AlCl₃)

Hydrochloric acid (HCl), aqueous solution

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated NaCl aqueous solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., DCM or Ethyl acetate)

Solvent for purification (e.g., Hexane/Ethyl acetate mixture)

Procedure:

To a solution of 3-(m-tolyl)propanoic acid in anhydrous DCM, add thionyl chloride (or

oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C.

Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating

the formation of the acid chloride.

In a separate flask, prepare a suspension of anhydrous aluminum chloride in DCM at 0 °C.

Add the solution of the freshly prepared acid chloride dropwise to the AlCl₃ suspension,

maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at room temperature. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture onto crushed ice and add

concentrated HCl to decompose the aluminum complex.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 7-methyl-1-

indanone.

Reactant Molar Equiv.

3-(m-tolyl)propanoic acid 1.0

Thionyl chloride/Oxalyl chloride 1.1 - 1.5

Aluminum chloride 1.1 - 1.3

This route involves the nitration of 7-methyl-1-indanone, followed by reduction of the nitro

group to an amine, and finally, the Sandmeyer reaction to introduce the cyano group. The

directing effects of the ortho-para directing methyl group and the meta-directing deactivating

acyl group on the indanone ring favor nitration at the 4- and 6-positions. Careful control of

reaction conditions is necessary to achieve selectivity for the 4-position.

Protocol: Nitration of 7-Methyl-1-indanone

Reagents and Solvents:

7-Methyl-1-indanone

Fuming nitric acid (HNO₃)
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Concentrated sulfuric acid (H₂SO₄)

Ice

Procedure:

Slowly add concentrated sulfuric acid to fuming nitric acid at 0 °C.

To this nitrating mixture, add 7-methyl-1-indanone portion-wise, maintaining the

temperature below 5 °C.

Stir the reaction mixture at low temperature until the starting material is consumed

(monitored by TLC).

Carefully pour the reaction mixture onto crushed ice.

Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to

obtain 4-nitro-7-methyl-1-indanone.

Protocol: Reduction of 4-Nitro-7-methyl-1-indanone

Reagents and Solvents:

4-Nitro-7-methyl-1-indanone

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

Concentrated hydrochloric acid (HCl)

Ethanol or Acetic acid

Sodium hydroxide (NaOH), aqueous solution

Procedure (using SnCl₂):

Dissolve 4-nitro-7-methyl-1-indanone in ethanol.

Add a solution of tin(II) chloride dihydrate in concentrated HCl.
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Heat the mixture at reflux until the reaction is complete (monitored by TLC).

Cool the reaction mixture and neutralize with a concentrated NaOH solution.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer and concentrate to yield 4-amino-7-methyl-1-indanone.

Protocol: Sandmeyer Cyanation of 4-Amino-7-methyl-1-indanone

Reagents and Solvents:

4-Amino-7-methyl-1-indanone

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

Copper(I) cyanide (CuCN)

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Water

Procedure:

Dissolve 4-amino-7-methyl-1-indanone in an aqueous solution of HCl or H₂SO₄ and cool

to 0-5 °C.

Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C to

form the diazonium salt.

In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium

cyanide in water.

Slowly add the cold diazonium salt solution to the cyanide solution.

Allow the reaction mixture to warm to room temperature and then heat gently to ensure

complete reaction.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

Purify the crude product by column chromatography to obtain 4-cyano-7-methyl-1-

indanone.

This modern approach involves the regioselective bromination of 7-methyl-1-indanone,

followed by a palladium-catalyzed cyanation reaction. The directing effects on the indanone

ring are expected to favor bromination at the 4-position, which is ortho to the activating methyl

group and meta to the deactivating acyl group.

Protocol: Regioselective Bromination of 7-Methyl-1-indanone

Reagents and Solvents:

7-Methyl-1-indanone

N-Bromosuccinimide (NBS)

Trifluoroacetic acid (TFA) or Acetic acid

Anhydrous Dichloromethane (DCM)

Procedure:

Dissolve 7-methyl-1-indanone in a suitable solvent such as DCM or TFA.

Add N-bromosuccinimide portion-wise at room temperature.

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

Quench the reaction with an aqueous solution of sodium thiosulfate.

Extract the product with an organic solvent, wash the organic layer with water and brine,

dry, and concentrate.

Purify the crude product by column chromatography to isolate 4-bromo-7-methyl-1-

indanone.
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Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-7-methyl-1-indanone

Reagents and Solvents:

4-Bromo-7-methyl-1-indanone

Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

Phosphine ligand (e.g., dppf, Xantphos)

Anhydrous solvent (e.g., DMF, DMA, Toluene)

Base (e.g., K₂CO₃, Cs₂CO₃) - if required by the catalytic system

Procedure:

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-7-

methyl-1-indanone, the palladium catalyst, the phosphine ligand, and the cyanide source.

Add the anhydrous solvent and base (if applicable).

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until

the starting material is consumed (monitored by TLC or GC-MS).

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

Wash the filtrate with water and brine, dry the organic layer, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield 4-cyano-7-methyl-1-indanone.
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Reaction Catalyst/Reagent Typical Yield

Nitration HNO₃ / H₂SO₄ Moderate-Good

Reduction (Nitro to Amine) SnCl₂·2H₂O / HCl or Fe / HCl Good-Excellent

Sandmeyer Cyanation 1. NaNO₂, H⁺; 2. CuCN Moderate-Good

Bromination NBS / TFA Good

Palladium-Catalyzed

Cyanation

Pd catalyst / Ligand / Cyanide

source
Good-Excellent

Applications as a Building Block in Organic
Synthesis
4-Cyano-7-methylindan is a versatile building block due to the presence of two key functional

groups: the cyano group and the indan scaffold, which can be further functionalized.

Transformations of the Cyano Group
The nitrile functionality can undergo a variety of transformations, providing access to a wide

range of other functional groups.

4-Cyano-7-methylindan

4-Carboxy-7-methylindan

Hydrolysis
(H⁺ or OH⁻)

4-(Aminomethyl)-7-methylindan

Reduction
(e.g., LiAlH₄, H₂/Catalyst)

4-Formyl-7-methylindan

Partial Reduction
(e.g., DIBAL-H)

4-(Tetrazol-5-yl)-7-methylindan

[2+3] Cycloaddition
(e.g., NaN₃)

Ketone Derivatives

Grignard or
Organolithium Addition

Click to download full resolution via product page

Caption: Reactivity of the cyano group in 4-Cyano-7-Methylindan.

Functionalization of the Indan Scaffold
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The indan core itself can be further modified. The benzylic protons at the C2 position can be

functionalized, and the aromatic ring can undergo further electrophilic substitution, although the

presence of the deactivating cyano group will influence the regioselectivity.

Conclusion
4-Cyano-7-methylindan represents a synthetically accessible and highly versatile building

block for organic synthesis. The synthetic routes outlined in this guide, based on established

and reliable chemical transformations, provide a clear pathway for its preparation in the

laboratory. The diverse reactivity of its functional groups opens up numerous possibilities for

the creation of novel molecules with potential applications in drug discovery and materials

science. This technical guide serves as a valuable resource for researchers looking to

incorporate this promising scaffold into their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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